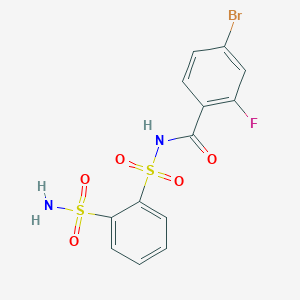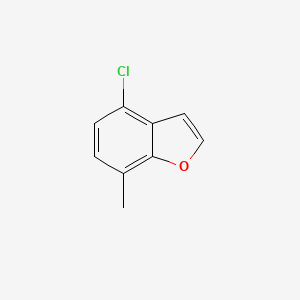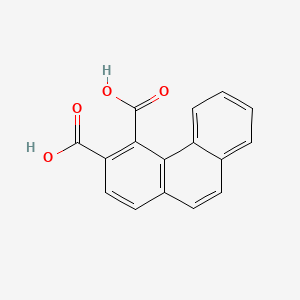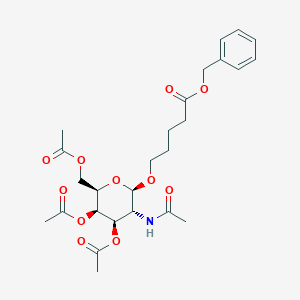![molecular formula C15H14N2O2 B13936754 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 3-methoxybenzyloxy substituent at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including the Bohlmann-Rahtz pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Introduction of the 3-Methoxybenzyloxy Group: This step often involves the use of a Suzuki-Miyaura cross-coupling reaction, where a 3-methoxybenzyloxyboronic acid is coupled with a halogenated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclo-condensation step and high-throughput screening for the cross-coupling reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-(3-Hydroxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine.
Reduction: 5-(3-Methoxybenzyloxy)-1,2-dihydro-1h-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a pyrrolo[2,3-b]pyridine core and a 3-methoxybenzyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
5-[(3-methoxyphenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-4-2-3-11(7-13)10-19-14-8-12-5-6-16-15(12)17-9-14/h2-9H,10H2,1H3,(H,16,17) |
Clave InChI |
CUDDXBOGXFZVPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)COC2=CN=C3C(=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)



![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)


![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)

![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)

![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
